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Compound of Interest

Diethyl 2-hydroxy-3-
Compound Name:
methylsuccinate

cat. No.: B1620083

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical properties and
synthetic routes for Diethyl 2-hydroxy-3-methylsuccinate. Extensive literature searches have
revealed no publicly available data on the biological activity, mechanism of action, or specific
signaling pathways associated with this compound. Therefore, this guide focuses on its
chemical characteristics and its role as a synthetic intermediate.

Chemical Identity and Properties

Diethyl 2-hydroxy-3-methylsuccinate is a diester derivative of succinic acid. Its chemical
identity and key physical properties are summarized below.

Table 1: Chemical Identification
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Identifier Value
CAS Number 93504-92-8[1]
IUPAC Name diethyl 2-hydroxy-3-methylbutanedioate[1]
Diethyl 2-hydroxy-3-methylbutanedioate,
Synonyms ]
Diethyl-3-methylmalate
Molecular Formula CoH160s5[1]
Molecular Weight 204.22 g/mol [1]
Theimade you are
reque sting - -
Chemical Structure aris no longer availahle.

i igur.corm

Table 2: Physicochemical Properties

Property Value Source
Boiling Point 147 °C at 27 Torr ChemicalBook
Density 1.120 £ 0.06 g/cm3 ChemicalBook
XLogP3 0.8 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor
Count 5 PubChem
Rotatable Bond Count 7 PubChem
Synthesis

While a specific, detailed experimental protocol for the synthesis of Diethyl 2-hydroxy-3-
methylsuccinate is not readily available in the peer-reviewed literature, a plausible synthetic
route can be proposed based on established organic chemistry principles, such as the
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alkylation of a malate derivative. One potential approach involves the diastereoselective a-
alkylation of a B-hydroxycarboxylic ester.[2]

Proposed Synthetic Pathway: Alkylation of Diethyl
Malate

A potential synthetic route involves the deprotonation of diethyl malate to form an enolate,
followed by alkylation with a methylating agent.

Caption: Proposed workflow for the synthesis of Diethyl 2-hydroxy-3-methylsuccinate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on similar alkylation reactions and should be
optimized for specific laboratory conditions.[2]

Materials:

Diethyl (S)-(-)-malate

 Diisopropylamine, freshly distilled

e n-Butyllithium (in hexane)

o Methyl iodide

o Anhydrous tetrahydrofuran (THF)

o Glacial acetic acid

 Diethyl ether

o Saturated agueous sodium bicarbonate solution

o Saturated aqueous sodium chloride solution

e Anhydrous magnesium sulfate

e Argon or Nitrogen gas for inert atmosphere
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Procedure:

e Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask
equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve
diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry
ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel,
maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30 minutes
to generate LDA.

e Enolate Formation: To the freshly prepared LDA solution, add a solution of diethyl (S)-(-)-
malate (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature
remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete
formation of the enolate.

o Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis
indicates the consumption of the starting material.

e Quenching and Workup: Quench the reaction by the slow addition of a solution of glacial
acetic acid in diethyl ether. Allow the mixture to warm to room temperature. Transfer the
mixture to a separatory funnel and add water. Separate the layers and extract the aqueous
layer with diethyl ether (3 x 50 mL).

 Purification: Combine the organic layers and wash sequentially with saturated aqueous
sodium bicarbonate solution and saturated aqueous sodium chloride solution. Dry the
organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced
pressure. The crude product can be purified by flash column chromatography on silica gel to
afford the desired Diethyl 2-hydroxy-3-methylsuccinate.

Known Applications

The primary documented application of Diethyl 2-hydroxy-3-methylsuccinate is as a
chemical intermediate in the synthesis of modified nucleosides. Specifically, it has been used in
the preparation of an isotopic analog of 5-Methyl-2'-deoxy Cytidine. This suggests its utility in
the synthesis of labeled compounds for research in molecular biology and drug metabolism
studies.
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Biological Activity and Signaling Pathways

As of the date of this document, no peer-reviewed studies detailing the biological activity,
pharmacological effects, or mechanism of action of Diethyl 2-hydroxy-3-methylsuccinate
have been identified. Consequently, there is no information regarding any signaling pathways in
which this compound may be involved.

Caption: Logical relationship illustrating the absence of biological data.

Conclusion for Drug Development Professionals

For researchers and scientists in drug development, Diethyl 2-hydroxy-3-methylsuccinate
should currently be viewed as a synthetic building block rather than a biologically active
molecule. Its utility lies in its potential for modification and incorporation into larger, more
complex molecules, such as labeled nucleoside analogs for in vitro and in vivo studies. Any
investigation into the potential biological effects of this compound would represent a novel area
of research. Without any preliminary biological data, it is not possible to propose its use in any
therapeutic context. Future research would be required to first establish any biological activity
before it could be considered for a drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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